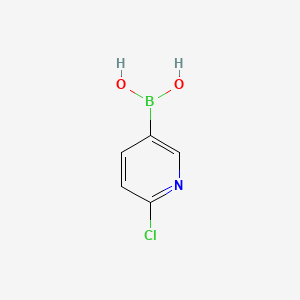

2-Chloropyridine-5-boronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(6-chloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAPNCXMYWRTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397214 | |

| Record name | 2-Chloropyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444120-91-6 | |

| Record name | 2-Chloropyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloropyridine-5-boronic acid (CAS No. 444120-91-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloropyridine-5-boronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its significance in the development of complex molecules for the pharmaceutical and agrochemical industries.

Core Compound Data

This compound, also known as (6-chloropyridin-3-yl)boronic acid, is a versatile boronic acid derivative.[1] Its unique structure, featuring a chloropyridine ring, enhances its reactivity and selectivity in various chemical transformations.[1] This off-white solid is a crucial reagent for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in many biologically active molecules.[1]

| Property | Value | Reference |

| CAS Number | 444120-91-6 | [1][2][3] |

| Molecular Formula | C₅H₅BClNO₂ | [1][2][3] |

| Molecular Weight | 157.36 g/mol | [1][2] |

| Melting Point | 167 °C | [3] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | 0-8°C | [1] |

Key Applications in Synthesis

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of C-C bonds.[4][5] The chloropyridine moiety makes this compound a particularly challenging yet valuable substrate in drug discovery, as the resulting 2-arylpyridine scaffolds are found in numerous pharmaceutical agents.[6]

Beyond its use in forming biaryl structures, the boronic acid functionality allows for bioconjugation applications, enabling the labeling of biomolecules.[1] It also serves as a building block in material science for the development of sensors and polymers.[1]

Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following protocols provide a detailed methodology for key experiments involving this compound.

Synthesis of this compound

The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most fundamental being the halogen-metal exchange of a corresponding halopyridine followed by borylation. The following is a representative, generalized protocol adapted from the synthesis of a similar compound, which involves a lithium-halogen exchange followed by quenching with a borate (B1201080) ester.

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene (B28343)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 5-bromo-2-chloropyridine in a mixture of anhydrous THF and toluene (e.g., a 4:1 ratio).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for a designated time (e.g., 2-4 hours) to allow for complete lithium-halogen exchange.

-

To the reaction mixture, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Separate the aqueous layer and extract it with an organic solvent like diethyl ether.

-

Acidify the aqueous layer to a pH of 2-3 using 1N HCl.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine all organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The choice of palladium catalyst, ligand, and base is crucial and often requires screening for optimal results.[6]

Materials:

-

This compound

-

Aryl bromide (coupling partner)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, PCy₃)[7]

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane (B91453), THF, DMF, often with water)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen, which can deactivate the catalyst.[4]

-

Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos) in a small amount of the reaction solvent.

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the Schlenk flask containing the reagents.[8]

-

Catalyst Addition: Add the prepared catalyst premix to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[8] Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.[4][8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[8]

Visualizing Key Processes

To better understand the chemical processes involving this compound, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of its primary application.

References

An In-depth Technical Guide on the Solubility of 2-Chloropyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-chloropyridine-5-boronic acid, detailed experimental protocols for solubility determination, and a generalized workflow for these procedures. As a crucial building block in organic synthesis, particularly in cross-coupling reactions for the development of pharmaceuticals and other advanced materials, understanding its solubility is paramount for reaction optimization, purification, and formulation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H5BClNO2 | [1][2] |

| Molecular Weight | 157.36 g/mol | [2][3] |

| Appearance | White to off-white solid | [2][4] |

| Melting Point | 165 °C / 329 °F | [4] |

| CAS Number | 444120-91-6 | [2][4] |

Quantitative Solubility Data

A comprehensive search of publicly available literature reveals a significant data gap for the quantitative solubility of this compound across a range of solvents and temperatures. This is not uncommon for specialized reagents.[5] However, one specific data point has been identified:

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (635.49 mM) | Requires ultrasonic agitation. It is also noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[2] |

For analogous compounds, such as phenylboronic acid, it has been noted that they are generally soluble in most polar organic solvents.[5] Specifically, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7] The introduction of substituents on the phenyl ring can significantly affect solubility.[8] For instance, the pinacol (B44631) ester of phenylboronic acid shows better solubility than the parent acid in all tested solvents.[6][7]

Given the limited direct data, researchers are encouraged to determine the solubility of this compound in their specific solvent systems using the established protocols outlined below.

Experimental Protocols for Solubility Determination

Two primary methods are widely used for determining the solubility of boronic acids: the dynamic (synthetic) method and the isothermal shake-flask method.

Dynamic (Synthetic) Method

This method involves observing the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.[9][10]

Principle: A mixture of the solute (this compound) and the solvent of a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[9] The disappearance of turbidity can be monitored visually or by measuring the intensity of a light beam passing through the sample.[9][10]

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar[9]

-

Calibrated temperature probe[9]

-

Luminance probe or a light source and detector[9]

-

Heating/cooling circulator[9]

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the chosen solvent into the jacketed glass vessel.[9]

-

Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[9][10]

-

Turbidity Measurement: Continuously monitor the light transmission through the sample.[9]

-

Equilibrium Point Determination: The temperature at which the light transmission reaches a maximum and plateaus is recorded as the solid-liquid equilibrium point for that mole fraction.[9]

Isothermal Shake-Flask Method

This is a conventional and robust method for determining solubility, particularly suitable for compounds with solubilities above 0.01 g/L.[5]

Principle: An excess amount of the solid is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solid in the supernatant is then determined analytically.

Apparatus:

-

Constant temperature shaker bath

-

Flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

A validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is often suitable for UV-active compounds.[5]

Procedure:

-

Equilibration: Add an excess amount of this compound to a flask containing the chosen solvent to ensure a solid phase remains at equilibrium.[5]

-

Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[5] A preliminary study can determine the time required to reach equilibrium.[5]

-

Phase Separation: Allow the solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear, saturated solution (supernatant) and filter it to remove any undissolved solid.

-

Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method like HPLC-UV.[5]

-

Calculation: The solubility is reported as the average concentration from replicate flasks, typically in units of g/L or mg/mL.[5]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for the Dynamic Solubility Determination Method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Factors Influencing Solubility

The solubility of boronic acids like this compound is influenced by several factors. Understanding these can aid in solvent selection and the interpretation of experimental results.

Caption: Key Factors Influencing Boronic Acid Solubility.

References

- 1. This compound | C5H5BClNO2 | CID 3845034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Chloropyridine-4-boronic acid ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: NMR Spectral Data of 2-Chloropyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloropyridine-5-boronic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a predicted NMR data set based on the analysis of structurally similar compounds. It also includes comprehensive experimental protocols for acquiring such data and a logical workflow for the process.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from spectral data of analogous compounds, such as 2-Chloro-5-methylpyridine, and take into account the expected electronic effects of the boronic acid functional group.

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal. Coupling constants (J) are given in Hertz (Hz). The actual experimental values may vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | dd | ³J ≈ 8.0, ⁴J ≈ 2.5 |

| H-4 | ~7.4 - 7.6 | d | ³J ≈ 8.0 |

| H-6 | ~8.4 - 8.6 | d | ⁴J ≈ 2.5 |

| B(OH)₂ | Variable (broad) | s | - |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 - 154 |

| C-3 | ~128 - 130 |

| C-4 | ~120 - 122 |

| C-5 | Carbon bearing Boron (broad or unobserved) |

| C-6 | ~148 - 150 |

Experimental Protocols

Acquiring high-quality NMR spectra for boronic acids requires careful consideration of sample preparation to avoid the formation of cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra.

Sample Preparation

-

Solvent Selection: To minimize boroxine (B1236090) formation, it is recommended to use a deuterated solvent that can break up the anhydride (B1165640) linkages. Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) are suitable choices. In protic solvents, the B(OH)₂ proton signal will likely exchange with the solvent and may not be observed.

-

Sample Dissolution:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the tube to dissolve the sample completely. Sonication may be used if necessary.

-

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added, although referencing to the residual solvent peak is common practice.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time: ~2-4 seconds

-

-

-

¹³C NMR Experiment:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of NMR data for a compound like this compound.

An In-depth Technical Guide to 2-Chloropyridine-5-boronic acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyridine-5-boronic acid, a versatile building block in modern organic synthesis, with a particular focus on its application in drug discovery and development. This document details its physicochemical properties, key applications, and provides a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Properties of this compound

This compound is a stable, solid organic compound. Its utility in chemical synthesis, particularly in the formation of carbon-carbon bonds, makes it a valuable reagent for medicinal chemists.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 157.36 g/mol | [1] |

| Molecular Formula | C₅H₅BClNO₂ | [1][2] |

| CAS Number | 444120-91-6 | [2] |

| Melting Point | 167 °C | [2] |

| Physical Form | Solid, powder | |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and hetero-biaryl structures, which are prevalent in many biologically active molecules.

The pyridine (B92270) ring is a common motif in pharmaceuticals, and the ability to introduce this moiety with regiocontrol is highly valuable. The chloro-substituent on the pyridine ring can serve as a handle for further functionalization, adding to the compound's versatility.

Role in the Synthesis of Bioactive Molecules

Boronic acids and their derivatives are crucial in drug discovery.[3] They can act as pharmacophores or be used to construct more complex molecules that interact with biological targets. One area of interest is the development of enzyme inhibitors.

A notable application of pyridinyl boronic acids and related structures is in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists. The TRPA1 ion channel is a key player in nociception and inflammatory pain, making it a significant target for the development of new analgesic drugs.[3][4] Molecules that can block the TRPA1 channel are being investigated for the treatment of various pain conditions. The synthesis of these antagonists often involves the coupling of a pyridine-containing fragment, such as that derived from this compound, to another aromatic or heteroaromatic ring system.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a chloropyridine derivative. This protocol is based on established methods for similar substrates and can be adapted for this compound.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Halide with this compound

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))

-

Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, or toluene (B28343) and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a microwave vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

Solvent Addition: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. The degassed solvent (e.g., 1,4-dioxane/water 4:1) is then added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualizing Reaction and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship in Drug Discovery

Caption: Logical flow from a chemical building block to a therapeutic effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-Chloropyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-chloropyridine-5-boronic acid, a key building block in medicinal chemistry and drug development. Understanding the stability profile of this reagent is critical for ensuring the integrity of experimental results, the purity of synthesized compounds, and the successful development of novel therapeutics.

Core Stability Profile and Recommended Storage

This compound is a solid that, like many heteroarylboronic acids, is susceptible to degradation over time, particularly when exposed to moisture, heat, and light. The primary degradation pathways include protodeboronation and oxidation. Furthermore, in the solid state or under anhydrous conditions, boronic acids can undergo dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090).[1]

Key Stability-Influencing Factors:

-

Moisture: The presence of water can facilitate hydrolytic degradation and protodeboronation.

-

Temperature: Elevated temperatures accelerate the rates of all degradation pathways.

-

pH: Protodeboronation of heteroaromatic boronic acids is known to be pH-dependent.

-

Oxygen: Oxidation of the boronic acid moiety is a significant degradation pathway, particularly in solution and in the presence of reactive oxygen species.[1]

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound under various storage conditions.

| Form | Storage Temperature | Duration | Purity/Notes |

| Solid (Powder) | -20°C | 3 years | Manufacturer's recommendation for long-term storage.[2] |

| In Solvent (DMSO) | -80°C | 6 months | Recommended for stock solutions.[2][3] |

| In Solvent (DMSO) | -20°C | 1 month | Suitable for shorter-term storage of solutions.[2][3] |

Degradation Pathways

The principal degradation pathways for this compound are illustrated below. The primary concerns are protodeboronation, which results in the formation of 2-chloropyridine, and oxidation, leading to the corresponding pyridinol. Additionally, the reversible formation of the boroxine anhydride can occur.

Experimental Protocols

To ensure the quality and reliability of experimental outcomes, it is crucial to assess the stability of this compound, particularly for sensitive applications. Below are detailed protocols for a forced degradation study and the development of a stability-indicating HPLC method.

Experimental Workflow for a Stability Study

The following diagram outlines a typical workflow for conducting a stability study of this compound.

References

A Technical Guide to the Physical and Chemical Properties of 2-Chloropyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloropyridine-5-boronic acid, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its physical appearance, key quantitative data, and a general experimental protocol for the determination of its melting point. Furthermore, a representative reaction pathway is visualized to illustrate its application in cross-coupling reactions.

Physical and Chemical Properties

This compound is a solid organic compound. Its physical appearance is typically an off-white solid.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| Physical State | Solid | [1][2] |

| Appearance | Off-white | [1] |

| CAS Number | 444120-91-6 | [1][3][4] |

| Molecular Formula | C₅H₅BClNO₂ | [3][5] |

| Molecular Weight | 157.36 g/mol | [2][6][7] |

| Melting Point | 165 - 167 °C | [1][3] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound like this compound is a crucial indicator of its purity.[1][2] A sharp melting point range, typically 0.5-1.0°C, is characteristic of a pure compound.[1] Impurities tend to lower and broaden the melting point range.[1][2] The standard method for determining the melting point is the capillary method.[3]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner alongside a calibrated thermometer, and the temperature range from the onset of melting to complete liquefaction is recorded.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1][2]

-

Thermometer or digital temperature probe[1]

-

Spatula[5]

-

Mortar and pestle (optional, for grinding the sample)[5]

Procedure:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder to collect a small sample. The tube is then tapped gently to pack the sample down to a height of 1-2 cm.[8]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[1][8]

-

Heating: The apparatus is turned on, and the temperature is increased at a slow, controlled rate, typically around 2°C per minute, as the expected melting point is approached.[1] A rapid initial heating can be done to find an approximate melting point, followed by a more careful determination.[1][2]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting. This range is the melting point of the sample.[1][5]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a versatile building block in organic chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][7][9][10] This reaction forms a carbon-carbon bond between the pyridine (B92270) ring and another aryl or vinyl group, a critical step in the synthesis of many pharmaceutical agents and complex organic molecules.[7]

Below is a diagram illustrating the logical relationship of the reactants, catalyst, and product in a typical Suzuki-Miyaura coupling reaction involving this compound.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. thinksrs.com [thinksrs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pennwest.edu [pennwest.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Precursors and Synthesis of 2-Chloropyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary precursors and synthetic routes for obtaining 2-chloropyridine-5-boronic acid, a critical building block in medicinal chemistry and drug development. The document details experimental protocols for three principal synthetic strategies: lithiation of halogenated precursors, palladium-catalyzed Miyaura borylation, and iridium-catalyzed C-H borylation. Additionally, synthesis methods for key precursors, 2-amino-5-bromopyridine (B118841) and 2-chloro-5-bromopyridine, are presented to offer a complete synthetic pathway from commercially available starting materials. Quantitative data for each method is summarized in comparative tables, and reaction pathways are visualized using logical diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound and its derivatives are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the chloro-, boro-, and pyridine (B92270) moieties in a single molecule allows for sequential and site-selective functionalization, making it a valuable synthon for the construction of complex molecular architectures found in many pharmaceutical agents. This guide aims to provide researchers with a detailed understanding of the most common and effective methods for the preparation of this important building block.

Precursor Synthesis

The most common and economically viable synthetic routes to this compound begin with readily available pyridine derivatives. The synthesis of the key intermediate, 2-chloro-5-bromopyridine, is a crucial first step.

Synthesis of 2-Amino-5-bromopyridine

The initial precursor, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine (B139424) through electrophilic bromination.

Experimental Protocol:

To a solution of 2-aminopyridine (9.4 g, 0.1 mol) in 300 mL of chloroform, add phenyltrimethylammonium (B184261) tribromide (37.6 g, 0.1 mol). The mixture is stirred at 30°C for 2 hours. After the reaction is complete, the mixture is washed with a saturated sodium chloride solution (40 mL). The organic layer is separated, washed with water (2 x 20 mL), and dried over anhydrous sodium sulfate (B86663). The solvent is removed by rotary evaporation to yield an oil, which is then cooled in an ice bath and triturated with water to precipitate a solid. The crude product is recrystallized from benzene, filtered, and dried to afford 2-amino-5-bromopyridine as a yellow solid.[1][2]

Synthesis of 2-Chloro-5-bromopyridine

2-Chloro-5-bromopyridine can be prepared from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.

Experimental Protocol:

To a solution of 2-amino-5-chloropyridine (B124133) (25.6 g, 0.2 mol) in 48% hydrobromic acid (100 mL, 1.2 mol), bromine (26 mL, 0.52 mol) is added while maintaining the temperature at 0-10°C. A solution of sodium nitrite (B80452) (32.4 g, 0.47 mol) in water (50 mL) is then added dropwise over 1 hour at the same temperature. The reaction mixture is stirred for an additional 30 minutes and then treated with a solution of sodium hydroxide (B78521) (74.6 g, 1.86 mol) in water (100 mL) at a rate that keeps the temperature below 20-25°C. The resulting precipitate is filtered, washed with a saturated sodium bisulfite solution (~5 mL) and ice water (3 x 30 mL), and then air-dried to yield 2-bromo-5-chloropyridine (B189627) as a beige powder.[3]

Synthesis Routes for this compound

Three primary methods for the synthesis of this compound are detailed below: lithiation, Miyaura borylation, and C-H borylation.

Route 1: Lithiation of 2-Chloro-5-bromopyridine

This classic method involves a halogen-metal exchange followed by quenching with a boron electrophile. The protocol is adapted from the synthesis of the analogous 2-chloropyrimidine-5-boronic acid.[4]

Experimental Protocol:

Under an argon atmosphere, a solution of 2-chloro-5-bromopyridine (1.0 g, 5.19 mmol) in a mixture of THF and toluene (B28343) (25 mL, 4:1 v/v) is cooled to -78°C. n-Butyllithium (1.6 M in hexane, 3.57 mL, 5.71 mmol) is added dropwise, and the reaction is stirred at -78°C for 4 hours. Triisopropyl borate (B1201080) is then added, and the mixture is allowed to warm to room temperature. The reaction is quenched with water and stirred for 1 hour. The aqueous phase is extracted with diethyl ether. The aqueous phase is then acidified to pH 2-3 with 1N hydrochloric acid and extracted with ethyl acetate (B1210297). The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound as a white solid.

Caption: Lithiation Synthesis Route.

Route 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for the direct conversion of aryl halides to boronic esters. This route typically yields the pinacol (B44631) ester of the desired boronic acid, which can often be used directly in subsequent coupling reactions.

Experimental Protocol:

A mixture of 2-chloro-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq) in 1,4-dioxane (B91453) is degassed and heated to 80°C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, if desired.

Caption: Miyaura Borylation Synthesis Route.

Route 3: Iridium-Catalyzed C-H Borylation

Direct C-H borylation offers an atom-economical approach to boronic esters, avoiding the need for pre-functionalized starting materials. The regioselectivity is often governed by steric and electronic factors.

Experimental Protocol:

In an inert atmosphere glovebox, a vial is charged with [Ir(COD)OMe]₂ (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (0.05 mmol), and bis(pinacolato)diboron (1.2 mmol). Anhydrous, degassed cyclohexane (B81311) (5 mL) is added, and the mixture is stirred for 10 minutes. 2-Chloropyridine (1.0 mmol) is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.[5]

Caption: Iridium-Catalyzed C-H Borylation Route.

Data Presentation

The following tables provide a summary of the quantitative data for the synthesis of precursors and the final product via the different routes described.

Table 1: Precursor Synthesis

| Precursor | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Amino-5-bromopyridine | 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 30 | 2 | ~78 |

| 2-Chloro-5-bromopyridine | 2-Amino-5-chloropyridine | HBr, Br₂, NaNO₂ | Water | 0-25 | 1.5 | ~93 |

Table 2: this compound Synthesis

| Synthesis Route | Precursor | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Lithiation | 2-Chloro-5-bromopyridine | n-BuLi, Triisopropyl borate | THF/Toluene | -78 to RT | 5 | ~73 (analogous) |

| Miyaura Borylation | 2-Chloro-5-bromopyridine | B₂pin₂, PdCl₂(dppf), KOAc | 1,4-Dioxane | 80 | 12 | High (typical) |

| C-H Borylation | 2-Chloropyridine | B₂pin₂, [Ir(COD)OMe]₂, dtbpy | Cyclohexane | 80 | 12 | Good to Excellent (typical) |

Conclusion

This technical guide has detailed the primary synthetic pathways to this compound, a key intermediate in modern drug discovery. By providing comprehensive experimental protocols, comparative data, and clear visual representations of the reaction workflows, this document serves as a practical resource for chemists in the pharmaceutical and agrochemical industries. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The methods presented herein offer a range of options to suit various synthetic strategies.

References

- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-CHLOROPYRIMIDINE-5-BORONIC ACID | 1003845-06-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloropyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance and generally good to excellent yields, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the Suzuki coupling of 2-chloropyridine-5-boronic acid with various aryl and heteroaryl chlorides. The resulting 5-substituted-2-chloropyridine derivatives are valuable intermediates in medicinal chemistry. However, the coupling of heteroarylboronic acids, particularly those derived from electron-deficient pyridines, can present unique challenges. These include the potential for catalyst inhibition by the pyridine (B92270) nitrogen and the relatively inert nature of the C-Cl bond of the coupling partner, which necessitates carefully optimized reaction conditions.

Challenges in the Suzuki Coupling of Pyridine Boronic Acids with Aryl Chlorides

The successful Suzuki coupling of this compound with aryl chlorides requires overcoming several key challenges:

-

Activation of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. The strong C-Cl bond requires highly active palladium catalysts, often featuring bulky and electron-rich phosphine (B1218219) ligands, to facilitate the rate-determining oxidative addition step.

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of ligand and reaction conditions must mitigate this effect.

-

Protodeboronation: Heteroarylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions and elevated temperatures.

Data Presentation: Comparative Performance of Catalytic Systems

The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields in the Suzuki coupling of this compound. The following tables summarize the performance of various catalytic systems in the coupling of chloropyridines with arylboronic acids, providing a comparative overview to guide reaction optimization.

Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of 2-Chloropyridines with Phenylboronic Acid

| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | 2 |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | 16 | 88 | 1.5 |

| Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | 70 | 1 |

| SIMesPd(cinn)Cl | (NHC) | Na₂CO₃ | H₂O | 100 | 1 | 92 | 0.5 |

MW denotes microwave irradiation.

Table 2: Influence of Base and Solvent on the Suzuki Coupling of Chloropyridines

| Palladium Source / Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd(OAc)₂ / SPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| Pd₂(dba)₃ / XPhos | 3-Chloro-5-fluoro-2-methoxypyridine | Phenylboronic acid | Cs₂CO₃ | Toluene | 110 | High (qualitative) |

| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane (B91453) | 100 (MW) | 71 |

| PdCl₂(dtbpf) | 3-Chloro-5-oxadiazol-2-yl Pyridine | Phenylboronic acid | CsOAc | 1,4-Dioxane/H₂O | 90 | 50 |

Experimental Protocols

The following is a representative experimental protocol for the Suzuki coupling of this compound with a generic aryl chloride. This protocol is based on established methods for similar substrates and should be optimized for specific coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Aryl chloride (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.6 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

Anhydrous and degassed 1,4-dioxane

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl chloride (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.036 mmol) to the Schlenk flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous and degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloropyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloropyridine-5-boronic acid and its derivatives. This reaction is a fundamental transformation for the synthesis of 2,5'-bipyridyl scaffolds, which are prevalent in medicinal chemistry, materials science, and catalysis.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. However, the coupling of 2-chloropyridines with pyridylboronic acids presents unique challenges that require careful consideration of the catalytic system.

Challenges:

-

Catalyst Inhibition: The nitrogen atom of the pyridine (B92270) ring, and particularly the bipyridine product, can coordinate to the palladium center, leading to catalyst deactivation and reduced reaction yields.[1][2]

-

Substrate Reactivity: 2-Chloropyridines are less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond. More active catalytic systems are typically required for efficient coupling.

-

Boronic Acid Instability: Pyridylboronic acids, especially 2-pyridylboronic acid derivatives, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] The use of more stable boronic esters, such as pinacol (B44631) esters, can mitigate this issue.[3][4]

Key Considerations for Reaction Optimization:

-

Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be employed, with Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes being common choices.

-

Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), and N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy in activating the C-Cl bond and promoting the catalytic cycle.[5]

-

Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used. The choice of base can significantly influence the reaction rate and yield.[6]

-

Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Common solvents include dioxane, toluene, and THF, often in the presence of water.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of chloropyridines with boronic acids and their derivatives. While specific data for the direct coupling of 2-chloropyridine (B119429) with this compound is limited in readily available literature, the following examples with similar substrates provide valuable insights for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Heptyl Pinacol Boronic Ester [3]

| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield of 2-chloro-6-heptylpyridine (%) |

| Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 29 |

| Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 35 |

| Pd₂(dba)₃ (1) | RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 33 |

| Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O | 100 | 18 | 89 |

Table 2: Suzuki-Miyaura Coupling of Various Halopyridines with Pyridylboronic Acid Derivatives [6][7]

| Halopyridine | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (10) | PPh₃ | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 65 |

| 2-Chloropyridine | Tetrabutylammonium 2-pyridylborate | PdCl₂(dcpp) (5) | dcpp | - | Toluene | 110 | 16 | 85 |

| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | Na₂CO₃ (3) | 1,4-Dioxane | 100 (reflux) | 8 | 69 |

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine with a Pyridylboronic Acid Derivative

Materials:

-

2-Chloropyridine (1.0 equiv)

-

Pyridine-5-boronic acid or its pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-

Ligand (e.g., SPhos, XPhos, PPh₃; 2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

-

Degassed water (if required for the base)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyridine, pyridine-5-boronic acid (or its ester), the base, the palladium catalyst, and the ligand.

-

Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).

-

Add the degassed solvent (and water, if applicable) via syringe.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously for the specified time (monitor progress by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,5'-bipyridine.

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. preprints.org [preprints.org]

Synthesis of Biarylpyridines Using 2-Chloropyridine-5-boronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biarylpyridines is of significant interest in medicinal chemistry and drug discovery due to their prevalence as core scaffolds in a wide range of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and the use of 2-Chloropyridine-5-boronic acid as a key building block offers a direct route to a diverse array of biarylpyridine derivatives. These compounds have shown promise as inhibitors of key signaling pathways, including the p38 MAP kinase and phosphodiesterase 4 (PDE4) pathways, which are implicated in various inflammatory diseases and cancers.

This document provides detailed application notes and experimental protocols for the synthesis of biarylpyridines via the Suzuki-Miyaura coupling of this compound with various aryl halides. It includes tabulated quantitative data from representative reactions, a step-by-step experimental protocol, and diagrams illustrating the reaction workflow and a relevant biological signaling pathway.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridine (B119429) with various arylboronic acids. While specific data for the coupling of this compound with a wide range of aryl halides is not extensively tabulated in a single source, the provided data for analogous reactions with other 2-chloropyridine derivatives and various boronic acids offer a strong predictive framework for expected outcomes.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 88 |

| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O | 90 | 24 | 78 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Acetonitrile/H₂O | 80 | 12 | 81 |

Note: The data in this table is compiled from analogous reactions and serves as a representative guide. Actual yields may vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297)

-

Brine

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Schlenk flask or round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: The structure and purity of the final biarylpyridine product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Workflow:

Application Note: Utilizing 2-Chloropyridine-5-boronic Acid for the Synthesis of Advanced Agrochemical Scaffolds

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction: 2-Chloropyridine-5-boronic acid is a versatile and pivotal building block in modern organic synthesis, particularly for the development of novel agrochemicals.[1] Its unique electronic and structural properties make it an ideal reagent for constructing complex biaryl and heteroaryl structures, which are common motifs in potent fungicides, herbicides, and insecticides.[1] The primary application of this reagent lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] This application note provides detailed protocols and data for the use of this compound in the synthesis of agrochemical intermediates.

Core Application: Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura reaction is one of the most efficient methods for creating C-C bonds. For agrochemical synthesis, this reaction enables the coupling of the 2-chloropyridine-5-yl moiety with various aryl or heteroaryl halides, leading to the formation of complex molecular scaffolds. These scaffolds are frequently found in biologically active compounds.[3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[2][4]

A generalized scheme for the Suzuki-Miyaura coupling involving this compound is presented below.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a representative aryl halide. This procedure is based on established methodologies for similar heterocyclic couplings.[3][5]

Materials:

-

This compound (1.2 mmol)

-

Aryl Halide (e.g., 2-bromo-6-methylaniline) (1.0 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol)

-

Triphenylphosphine (PPh₃, 0.06 mmol) or a suitable phosphine (B1218219) ligand

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (B91453) (10 mL)

-

Water (2 mL)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Flame-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.03 mmol), and the phosphine ligand (0.06 mmol).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add 1,4-dioxane (10 mL) followed by a 2M aqueous solution of potassium carbonate (1.0 mL, 2.0 mmol).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material (aryl halide) is consumed (typically 8-16 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (25 mL).

-

Wash the mixture with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired coupled product.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Quantitative Data

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes yields obtained for the coupling of various (amino)chloropyridines with different arylboronic acids under optimized conditions reported in the literature.

| Aryl Halide | Arylboronic Acid | Catalyst System (mol%) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3.0) | K₃PO₄ / Toluene (B28343) | 100 | 14 | 99 | [3] |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2.0) / SPhos (4.0) | K₃PO₄ / Toluene | 100 | 14 | 82 | [3] |

| 2-Chloropyridine | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5) | Na₂CO₃ / H₂O | 100 | 0.5 | 98 | [2] |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5) | Na₂CO₃ / H₂O | 100 | 0.5 | 99 | [2] |

| 2-Chloropyridine | 4-Acetylphenylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5) | Na₂CO₃ / H₂O | 100 | 0.5 | 95 | [2] |

| 2-Chloropyridine | 2-Thienylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5) | Na₂CO₃ / H₂O | 100 | 0.5 | 94 | [2] |

Protocol 2: Synthesis of this compound

For laboratories preferring to synthesize the reagent in-house, this protocol provides a method adapted from the synthesis of analogous heterocyclic boronic acids.[6][7] The synthesis starts from the commercially available 5-bromo-2-chloropyridine (B1630664).

Materials:

-

5-Bromo-2-chloropyridine (5.17 mmol, 1.0 g)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

-

Anhydrous Toluene (5 mL)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes, 5.61 mmol, 3.5 mL)

-

Triisopropyl borate (B1201080) (6.2 mmol, 1.43 mL)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Syringes

-

Standard glassware for workup

Procedure:

-

In a flame-dried three-neck flask under an argon atmosphere, dissolve 5-bromo-2-chloropyridine (5.17 mmol) in a mixture of anhydrous THF (20 mL) and toluene (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 3.5 mL) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour after the addition is complete.

-

Add triisopropyl borate (6.2 mmol) dropwise, again keeping the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).

-

Cool the mixture to 0 °C and quench by the slow addition of 1N HCl until the pH is approximately 2-3.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Extract the aqueous phase with diethyl ether to remove non-polar impurities.

-

Extract the desired product from the aqueous phase with ethyl acetate (3 x 25 mL).

-

Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Caption: Synthetic pathway for this compound.

Conclusion: this compound is an indispensable reagent for the synthesis of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of diverse and complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to explore and develop next-generation crop protection agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-CHLOROPYRIMIDINE-5-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Reaction of 2-Chloropyridines

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Its application in the pharmaceutical industry is widespread due to its high functional group tolerance and the prevalence of biaryl motifs in bioactive molecules.[1][2][3] This document provides detailed application notes and protocols specifically for the Suzuki-Miyaura coupling of 2-chloropyridines, which are common building blocks in medicinal chemistry.

The coupling of 2-chloropyridines presents unique challenges compared to their bromo or iodo counterparts. The strength of the C-Cl bond makes the initial oxidative addition step to the palladium catalyst more difficult.[4] Furthermore, the pyridine (B92270) nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[4][5] Overcoming these challenges requires careful optimization of the catalyst system, base, and solvent. This guide outlines effective conditions and protocols to achieve high yields for this important transformation.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction of a 2-chloropyridine (B119429) with a boronic acid or its ester derivative in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling for 2-chloropyridines is highly dependent on the judicious selection of several key parameters.

-

Catalyst System (Palladium Source and Ligand): This is the most critical factor. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, particularly with microwave irradiation[1], the coupling of less reactive 2-chloropyridines often requires more advanced systems.[1]

-

Palladium Source: Common pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6]

-

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are widely recognized for their ability to promote the coupling of challenging aryl chlorides.[1][4] These ligands stabilize the palladium center, enhance the rate of oxidative addition, and facilitate reductive elimination.[1] Key classes include:

-

Buchwald-type biaryl phosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective for activating C-Cl bonds.[1][7]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands, often delivered as pre-formed PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes like PEPPSI-IPr, show high activity.[1]

-

Other Phosphines: Triphenylphosphine (PPh₃) can be effective, especially with heterogeneous Pd/C catalysts.[8] Tri-tert-butylphosphine (P(t-Bu)₃) is also a successful ligand.[9]

-

-

-

Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly influence reaction rates and is often substrate-dependent.[4][6] Common bases include:

-

Solvent: Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation.[6] Common choices include:

Data Presentation: Reaction Conditions

The following tables summarize quantitative data for various reaction conditions, providing a basis for comparison and selection.

Table 1: Comparison of Catalyst Systems for Coupling of 2-Chloropyridines

| 2-Chloropyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 98 | [14] |

| 2-Chloro-5-methylpyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene | 100 | 85 | [14] |

| 2-Chloro-5-methylpyridine | 4-Chlorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 92 | [14] |

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (3) | Dioxane/H₂O | 100 | 94 | [11] |

| 2-Chloropyridine | 2-Methylphenylboronic acid | PEPPSI-IPr (2) | - | K-tert-butoxide (2) | iso-Propanol | RT | 95 | [3] |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₃PO₄ (2) | PEG-400/H₂O | 100 | 96 | [2] |

| 2-Chloropyridine | Phenylboronic acid | Pd/C (5) | PPh₃ (10) | K₂CO₃ (1.5) | DMF | 140 | 83 |[8] |

Table 2: Effect of Different Bases (Reaction: 2,3,5-Trichloropyridine with Phenylboronic Acid, Pd(OAc)₂, PEG-400/H₂O, 100 °C)

| Base | Equivalents | Yield (%) | Reference |

|---|---|---|---|

| K₃PO₄ | 2.0 | 96 | [2] |

| K₂CO₃ | 2.0 | 92 | [2] |

| Cs₂CO₃ | 2.0 | 88 | [2] |

| Na₂CO₃ | 2.0 | 90 | [2] |

| Et₃N | 2.0 | 55 |[2] |

Table 3: Effect of Different Solvents (Reaction: 2,4-Dichloropyrimidine (B19661) with Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃, 100 °C)

| Solvent | Yield (%) | Reference |

|---|---|---|

| 1,4-Dioxane | 71 | [15] |

| Toluene | 65 | [15] |

| Acetonitrile (ACN) | 48 | [15] |

| Tetrahydrofuran (THF) | 41 | [15] |

| 1,4-Dioxane/H₂O (2:1) | 80 |[13] |

Visualizations

Catalytic Cycle and Experimental Workflow

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Coupling of 2-Chloropyridines using a Buchwald Ligand

This protocol is adapted for challenging 2-chloropyridine substrates where higher catalyst activity is required.[10]

Materials:

-

2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

Toluene and Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

-

To an oven-dried Schlenk flask, add the 2-chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene.

-

Add the catalyst mixture to the Schlenk flask.

-

Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[10]

-

Add degassed toluene (e.g., 4 mL) and degassed water (e.g., 0.4 mL) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-